N-(2,4-dimethoxyphenyl)-5-(2-hydroxy-3-methylphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-5-(2-hydroxy-3-methylphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-5-(2-hydroxy-3-methylphenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions:
Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions can occur at the carboxamide group.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context and the specific activity being studied. For example, it may inhibit certain enzymes involved in inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxamide
- N-(2-hydroxyphenyl)-5-(2-hydroxy-3-methylphenyl)-1H-pyrazole-3-carboxamide
Uniqueness
N-(2,4-dimethoxyphenyl)-5-(2-hydroxy-3-methylphenyl)-1H-pyrazole-3-carboxamide is unique due to the specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
Molecular Formula |
C19H19N3O4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(2-hydroxy-3-methylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H19N3O4/c1-11-5-4-6-13(18(11)23)15-10-16(22-21-15)19(24)20-14-8-7-12(25-2)9-17(14)26-3/h4-10,23H,1-3H3,(H,20,24)(H,21,22) |
InChI Key |
HGZLYADHTDFFNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NNC(=C2)C(=O)NC3=C(C=C(C=C3)OC)OC)O |
Origin of Product |
United States |
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